molecular formula C19H25N3O4 B5512719 4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

Cat. No.: B5512719
M. Wt: 359.4 g/mol
InChI Key: DCNZPVRRIRBYMH-UHFFFAOYSA-N
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Description

4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.18450629 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitized Oxygenation and Polymer Conductivity

Research into the photosensitized oxygenation of 2-phenyl-1,3-oxazepine derivatives reveals insights into the fragmentation products valuable for understanding the reactivity of similar compounds under light exposure (SeshimotoOsamu et al., 1976). Additionally, the development of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization demonstrates the potential application of similar structures in creating new materials (G. Sotzing et al., 1996).

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation indicates the versatility of similar compounds in forming structurally diverse heterocycles, which are essential in drug development and materials science (A. Bacchi et al., 2005).

Synthesis of Pyrrolidines and Tetrahydro-1H-azepines

The conversion of quaternary salts into N-ylides leading to pyrrolidines and tetrahydroazepines showcases the potential of using similar compounds in synthetic organic chemistry for generating bioactive molecules (S. A. Soldatova et al., 2008).

Potent and Selective Inhibitors Synthesis

Studies on the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 labeled with carbon-13 and carbon-14 highlight the application of related compounds in synthesizing labeled molecules for pharmacokinetics and bioanalytical studies, crucial in drug development (B. Latli et al., 2017).

Molecular Docking and In Vitro Screening

The synthesis of novel pyridine and fused pyridine derivatives, followed by their in silico molecular docking screenings and antimicrobial and antioxidant activity evaluations, demonstrates the potential of compounds with similar structures in the discovery and development of new therapeutic agents (E. M. Flefel et al., 2018).

Properties

IUPAC Name

[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-14-20-16-5-4-15(10-17(16)26-14)18(23)22-8-9-25-13-19(24,12-22)11-21-6-2-3-7-21/h4-5,10,24H,2-3,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNZPVRRIRBYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCOCC(C3)(CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.